molecular formula C5H2Cl2O2 B217180 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose CAS No. 100821-69-0

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose

Cat. No. B217180
CAS RN: 100821-69-0
M. Wt: 279.25 g/mol
InChI Key: QVXLRSXRLWPYDB-LXGUWJNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen, which means that it can cause mutations and cancer in cells. Despite its toxicity, MNNG has been used extensively in the study of DNA damage and repair, as well as in cancer research. In

Mechanism of Action

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is a potent alkylating agent, which means that it can add alkyl groups to DNA. This can cause mutations in the DNA sequence, which can lead to cancer. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose primarily targets guanine residues in DNA, which can lead to the formation of O6-methylguanine. This lesion can be repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), but if the damage is too severe, it can lead to cell death or cancer.
Biochemical and Physiological Effects:
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause a wide range of biochemical and physiological effects. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and inflammation. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to affect a wide range of cellular processes, including DNA replication, transcription, and translation.

Advantages and Limitations for Lab Experiments

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has several advantages for lab experiments. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is also relatively easy to synthesize, which makes it readily available for research. However, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is highly toxic, which means that it must be handled with care in the lab. It can also be difficult to work with, as it can cause mutations in DNA that may not be relevant to the research question.

Future Directions

There are several future directions for 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose research. One area of interest is the development of new drugs that can target DNA damage and repair pathways. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used to study these pathways in the past, and new drugs could be developed based on this research. Another area of interest is the use of 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose in cancer research. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause mutations in DNA that can lead to cancer, and further research could help to identify new targets for cancer therapy. Finally, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose could be used to study the effects of DNA damage on aging and age-related diseases. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause oxidative stress, which is thought to play a role in aging and age-related diseases. Further research could help to identify new targets for the treatment of these diseases.

Synthesis Methods

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose can be synthesized from glucose using a series of chemical reactions. The first step involves the conversion of glucose to 2,3,4,6-tetra-O-acetylglucopyranosyl nitrite, which is then reacted with methyl iodide to form 2,3,4,6-tetra-O-acetyl-1-O-methylglucopyranosyl nitrite. This compound is then treated with hydroxylamine to form the final product, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose.

Scientific Research Applications

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used extensively in scientific research to study DNA damage and repair. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has also been used in cancer research to study the effects of DNA damage on the development and progression of cancer.

properties

CAS RN

100821-69-0

Product Name

3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose

Molecular Formula

C5H2Cl2O2

Molecular Weight

279.25 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea

InChI

InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1

InChI Key

QVXLRSXRLWPYDB-LXGUWJNJSA-N

Isomeric SMILES

CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O

Canonical SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O

synonyms

3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose
MMNACAG

Origin of Product

United States

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